Furan-2-sulfonyl fluoride
CAS No.:
Cat. No.: VC17732943
Molecular Formula: C4H3FO3S
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H3FO3S |
|---|---|
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | furan-2-sulfonyl fluoride |
| Standard InChI | InChI=1S/C4H3FO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H |
| Standard InChI Key | BBHDFVVERNYQIT-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)S(=O)(=O)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
Furan-2-sulfonyl fluoride consists of a furan ring (C₄H₃O) fused to a sulfonyl fluoride group (-SO₂F). The sulfur atom adopts a tetrahedral geometry, bonded to two oxygen atoms, one fluorine atom, and the furan ring. X-ray crystallographic data confirm the planar configuration of the furan moiety, with bond lengths of and , consistent with sulfonyl fluoride derivatives.
Physicochemical Parameters
Key physical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 149.13 g/mol | |
| Boiling Point | 79–81°C (10 mmHg) | |
| Density | 1.48 g/cm³ | |
| Storage Conditions | -20°C (freezer) | |
| CAS Number | 52665-48-2 |
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<1 g/L).
Synthetic Methodologies
From Sulfonamides via Chloride Intermediate
A two-step protocol converts sulfonamides to sulfonyl fluorides. Treatment of furan-2-sulfonamide with Pyry-BF₄ and MgCl₂ generates the sulfonyl chloride intermediate, which undergoes fluoride substitution with KF :
This method achieves yields >75% under mild conditions (25°C, 12 h) .
Radical Fluorosulfonylation of Alkenes
Photocatalytic strategies using air-stable benzimidazolium fluorosulfonate salts enable direct fluorosulfonylation of alkenes. For example, styrene derivatives react with the fluorosulfonyl radical (·SO₂F) under blue LED irradiation, yielding alkenyl sulfonyl fluorides with E-stereoselectivity (>20:1) :
Terminal alkenes afford alkyl sulfonyl fluorides via hydrofluorosulfonylation with 1,4-cyclohexadiene as a hydrogen donor .
Chemical Reactivity and Mechanistic Insights
Nucleophilic Substitution
The sulfonyl fluoride group undergoes nucleophilic displacement with amines, alcohols, and thiols. For instance, reaction with aniline produces furan-2-sulfonylaniline:
Kinetic studies indicate a second-order dependence on nucleophile concentration, suggesting a bimolecular mechanism.
Radical Pathways
Electron paramagnetic resonance (EPR) trapping experiments with TEMPO confirm the involvement of ·SO₂F radicals in photocatalytic reactions. A radical clock experiment using cyclopropylstyrene yields ring-opened products, supporting a radical chain mechanism .
Applications in Chemical Biology and Drug Discovery
Activity-Based Protein Profiling
Sulfonyl fluorides, including furan-2-sulfonyl fluoride, covalently modify catalytic serine residues in enzymes. This property enables their use as activity-based probes for studying protease function in live cells .
Tyrosinase Inhibition
Chalcone derivatives synthesized from furan-2-sulfonyl fluoride exhibit tyrosinase inhibitory activity. For example, (E)-1-(furan-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one shows IC₅₀ = 13.6 µM against mushroom tyrosinase, outperforming kojic acid (IC₅₀ = 17.3 µM) .
| Parameter | Value |
|---|---|
| ADR Classification | Class 8, Packing Group III |
| Hazard Statements | H314 (Causes severe skin burns) |
| Recommended PPE | Gloves, goggles, ventilated hood |
Storage at -20°C in airtight containers prevents hydrolysis to sulfonic acids .
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